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Compound of Interest

Compound Name: Anti-Rat CD2 Antibody (OX-34)

Cat. No.: B2445120

For researchers, scientists, and drug development professionals, the OX-34 antibody clone is a
critical tool for investigating the rat immune system. This guide provides a comprehensive
overview of its origin, isotype, and technical applications, including detailed experimental
protocols and a schematic of its target's signaling pathway.

Core Characteristics of the OX-34 Antibody Clone

The OX-34 clone is a mouse monoclonal antibody that specifically targets the rat CD2 antigen.
[1][2][3] Its robust performance and specificity make it a valuable reagent in a variety of
immunological studies.

Property Description

Antibody Clone OX-34

Host Species Mouse

Antibody Isotype IgG2a

Target Antigen Rat CD2 (also known as LFA-2, T11)
Immunogen Activated rat T helper cells

Fusion Partner NS-0/1 myeloma cells

Reactivity Rat

Antigen Molecular Weight 50-54 kDa
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Quantitative Data

While a specific binding affinity (Kd) for the OX-34 antibody is not readily available in the public
domain, it is known that the affinity of rat CD2 for its primary ligand, CD48, is lower than the
affinity of human CD2 for its ligand, CD58.[4] The OX-34 antibody has been shown to be non-
mitogenic on its own but can prevent the mitogenic effects of other anti-CD2 antibodies,
suggesting it binds to a critical epitope for T-cell activation.[5][6]

Application Recommended Dilution/Concentration
Flow Cytometry 1:50 or 10 pL per 1x10”76 cells in 100 pL
Immunohistochemistry (Paraffin) Assay-dependent

Immunohistochemistry (Frozen) Assay-dependent

Immunoprecipitation Assay-dependent

Experimental Protocols

Detailed methodologies for key applications of the OX-34 antibody are provided below. These
are general protocols and may require optimization for specific experimental conditions.

Flow Cytometry

This protocol outlines the steps for staining rat lymphocytes with the OX-34 antibody for flow

cytometric analysis.
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Start: Prepare Single-Cell
Suspension from Rat Spleen or Lymph Nodes

Fc Receptor Block:
Incubate with anti-rat CD32 antibody to prevent non-specific binding.

l

Staining:
Incubate with OX-34 antibody (e.g., 1:50 dilution)
for 20-30 min at 4°C in the dark.

:

Wash:
Add 2 mL of staining buffer (e.g., PBS + 2% FBS)
and centrifuge at 300-400 x g for 5 min.

Fpr unconjugated
rimary antibody

Secondary Antibody Staining (if required):
Incubate with a fluorescently labeled anti-mouse IgG2a
secondary antibody for 20-30 min at 4°C in the dark.

For directly conjugated
primary antibody

Wash:
Repeat the wash step as above.

i :

Resuspend:
Resuspend cell pellet in 300-500 pL of staining buffer.

Acquire on Flow Cytometer:
Analyze the stained cells.

Click to download full resolution via product page

A generalized workflow for flow cytometric analysis using the OX-34 antibody.
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Methodology:

o Cell Preparation: Prepare a single-cell suspension from rat lymphoid tissues (e.g., spleen,
lymph nodes) in a suitable buffer like PBS with 2% Fetal Bovine Serum (FBS).

o Fc Receptor Blocking: To prevent non-specific binding, incubate the cells with an Fc blocking
antibody (e.g., anti-rat CD32) for 10-15 minutes on ice.

e Primary Antibody Staining: Add the OX-34 antibody at the recommended dilution (e.g., 1:50)
and incubate for 20-30 minutes at 4°C in the dark.

e Wash: Wash the cells by adding 2 mL of staining buffer and centrifuging at 300-400 x g for 5
minutes. Discard the supernatant.

e Secondary Antibody Staining (if necessary): If using an unconjugated OX-34 antibody,
resuspend the cells in a solution containing a fluorescently labeled anti-mouse IgG2a
secondary antibody. Incubate for 20-30 minutes at 4°C in the dark.

o Final Wash: Repeat the wash step to remove unbound secondary antibody.

» Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 pL of staining
buffer and acquire the data on a flow cytometer.

Immunohistochemistry (Paraffin-Embedded Tissue)

This protocol provides a framework for using the OX-34 antibody to stain paraffin-embedded rat
tissue sections.
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Start: Deparaffinization and Rehydration
of Formalin-Fixed Paraffin-Embedded Rat Tissue Sections

Antigen Retrieval:
Perform heat-induced epitope retrieval (HIER)
in citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

:

Blocking:

Incubate with a blocking solution (e.g., 5% normal goat serum

in PBS) for 1 hour at room temperature.

:

Primary Antibody Incubation:
Incubate with OX-34 antibody (assay-dependent dilution)
overnight at 4°C.

:

Wash:
Wash slides 3 times with PBS or TBS-T.

:

Secondary Antibody Incubation:
Incubate with a biotinylated or enzyme-conjugated

anti-mouse IgG secondary antibody for 1 hour at room temperature.

:

Wash:
Repeat the wash step.

:

Detection:
Incubate with streptavidin-HRP and a chromogen substrate
(e.g., DAB) until the desired stain intensity develops.

:

Counterstain and Mount:
Counterstain with hematoxylin, dehydrate, and mount.

End: Microscopic Analysis

Click to download full resolution via product page

A standard workflow for immunohistochemical staining with the OX-34 antibody.
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Methodology:

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate
through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by boiling the slides in a
retrieval solution (e.g., citrate buffer, pH 6.0) for 10-20 minutes.

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific
protein binding with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton
X-100) for at least 1 hour.

Primary Antibody Incubation: Incubate the sections with the OX-34 antibody, diluted in
blocking buffer, overnight at 4°C in a humidified chamber. The optimal dilution should be
determined empirically.

Secondary Antibody and Detection: After washing, apply a biotinylated or enzyme-
conjugated anti-mouse IgG secondary antibody, followed by an avidin-biotin complex (ABC)
reagent and a chromogen substrate like DAB.

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate
through graded ethanol and xylene, and mount with a permanent mounting medium.

Immunoprecipitation

This protocol describes the use of the OX-34 antibody to immunoprecipitate rat CD2 from cell

lysates.
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Start: Prepare Cell Lysate from Rat T-cells
or Thymocytes in a Non-denaturing Lysis Buffer

Pre-clearing:
Incubate lysate with Protein A/G agarose/sepharose beads
to reduce non-specific binding.

'

Immunoprecipitation:
Incubate the pre-cleared lysate with OX-34 antibody
(e.g., 1-5 ug) for 1-4 hours or overnight at 4°C with gentle rotation.

l

Capture Immune Complexes:
Add Protein A/G beads to the lysate-antibody mixture
and incubate for 1-2 hours at 4°C.

'

Wash:
Pellet the beads and wash several times with lysis buffer
to remove unbound proteins.

'

Elution:
Elute the bound proteins from the beads using
an acidic elution buffer or SDS-PAGE sample buffer.

Analysis:
Analyze the eluted proteins by Western blotting
or other downstream applications.

Click to download full resolution via product page

A procedural flowchart for the immunoprecipitation of rat CD2 using the OX-34 antibody.

Methodology:
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e Cell Lysate Preparation: Lyse rat T-cells or thymocytes in a non-denaturing
immunoprecipitation buffer containing protease inhibitors.

o Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose or sepharose
beads for 30-60 minutes at 4°C to remove proteins that non-specifically bind to the beads.

e Immunoprecipitation: Add the OX-34 antibody to the pre-cleared lysate and incubate for 1-4
hours or overnight at 4°C with gentle rotation.

o Capture of Immune Complexes: Add fresh Protein A/G beads to the lysate-antibody mixture
and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

o Washing: Pellet the beads by centrifugation and wash them several times with cold lysis
buffer to remove unbound proteins.

o Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE
sample buffer or using an acidic elution buffer.

e Analysis: Analyze the eluted proteins by Western blotting using an anti-CD2 antibody or
other methods.

Signaling Pathway of Rat CD2

The OX-34 antibody targets the CD2 molecule, which plays a crucial role in T-cell and Natural
Killer (NK) cell function. In rodents, CD2 interacts with its ligand CD48 on antigen-presenting
cells (APCs), contributing to cell-cell adhesion and co-stimulation of T-cells. The cytoplasmic
domain of CD2 is essential for its signaling function.[4][7]
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A simplified diagram of the rat CD2 signaling pathway upon ligand binding.

Upon engagement with CD48, the cytoplasmic tail of CD2 recruits and activates protein
tyrosine kinases (PTKSs) such as Lck and Fyn.[4] This initiates a signaling cascade that works in
concert with signals from the T-cell receptor (TCR) complex. The pathway also involves the
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activation of Protein Kinase C (PKC) and can be modulated by intracellular levels of cyclic AMP
(cAMP).[8] Ultimately, this signaling leads to T-cell activation, resulting in cellular proliferation
and cytokine production. The OX-34 antibody, by binding to CD2, can be used to study and
potentially modulate these critical immunological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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